molecular formula C16H15NO3S2 B2962876 N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide CAS No. 518053-45-7

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide

Cat. No.: B2962876
CAS No.: 518053-45-7
M. Wt: 333.42
InChI Key: PHUDJITXCAQVEU-UHFFFAOYSA-N
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Description

The compound “N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide” features a tricyclic core fused with a thiophene sulfonamide moiety. Its structure includes an oxygen atom at the 8-position of the tricyclic system, contributing to unique electronic and steric properties. This compound is structurally distinct from simpler thiophene derivatives due to its constrained tricyclic framework, which may influence reactivity, solubility, and binding affinity in biological systems .

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,16-6-3-9-21-16)17-11-7-8-15-13(10-11)12-4-1-2-5-14(12)20-15/h3,6-10,17H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUDJITXCAQVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the tricyclic structure.

    Introduction of the sulfonamide group: This is achieved by reacting the tricyclic core with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism by which N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonamide group. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

7-Oxa- and 7-Azatetracyclo Derivatives

Evidence from 1982 highlights the reactivity of 7-oxa- and 7-azatetracyclo[4.1.0.0²,⁴.0³,⁵]heptanes with thiophenol. These analogs react via acid-catalyzed or radical pathways, yielding sulfides (e.g., 19, 20) and disulfides (e.g., 15, 16) . NMR data from these analogs (Table 1) reveal diagnostic chemical shifts for sulfur-containing products, with disulfides showing upfield shifts (~5.3 ppm difference at C-3) compared to sulfides .

Table 1: NMR Comparison of Sulfides vs. Disulfides in 7-Oxa/Aza Analogs

Compound C-3 Chemical Shift (ppm) Key Reactivity Notes
Sulfide 19 34.2 Forms under photolytic conditions
Disulfide 15 28.9 Higher stability, lower yields (~32%)

Functional Group Analogs: Amine vs. Sulfonamide

Enamine Ltd. (2017) lists a related tricyclic amine (C₁₂H₉NO, CAS: 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-amine). Replacing the amine with a sulfonamide group introduces enhanced hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides vs. ~35 for amines). This modification likely improves solubility in polar solvents and bioavailability .

Thiophene Sulfonamide Derivatives with Different Cores

Pd-mediated synthesis of cyclopentane-fused indole sulfonamides (e.g., 4 ) demonstrates the versatility of thiophene sulfonamides in drug discovery. These compounds, while lacking the tricyclic oxygen bridge, share the thiophene sulfonamide motif, which is associated with antimicrobial and anti-inflammatory activities. The rigid tricyclic core in the target compound may confer greater metabolic stability compared to flexible indole derivatives .

Table 2: Key Properties of Thiophene Sulfonamide Derivatives

Compound Core Structure Bioactivity Notes Synthetic Route
Target 8-Oxa Compound Tricyclic + oxygen Underexplored (potential CNS) Not reported
Indole-Cyclopentane Derivative Fused indole-cyclopentane Antimicrobial, anti-inflammatory Pd-catalyzed cyclization

Research Findings and Implications

  • Reactivity : The 8-oxa tricyclic system may resist radical or acid-catalyzed cleavage more effectively than 7-oxa/aza analogs, as inferred from the stability of disulfides in similar systems .
  • Synthetic Challenges: Current methods for related sulfonamides rely on Pd-catalyzed cyclization (e.g., ), but the tricyclic core’s complexity may necessitate novel approaches .
  • Biological Potential: The sulfonamide group’s electron-withdrawing nature and hydrogen-bonding capacity position this compound for exploration in targeting enzymes or receptors sensitive to polar interactions .

Biological Activity

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide is a complex organic compound with potential biological activities that have been the subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C14H12N2O3S
Molecular Weight 256.25668 g/mol
IUPAC Name This compound
SMILES NNC(=O)COc3ccc2oc1ccccc1c2c3

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. A notable investigation demonstrated that derivatives with similar tricyclic structures could induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to inhibition of bacterial growth .
  • Signal Transduction Modulation : The compound may modulate signaling pathways involved in cell growth and apoptosis, thereby exerting anticancer effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapeutics, researchers tested the compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .

Q & A

Q. Table 3: Comparative Reactivity of Sulfur-Containing Intermediates

IntermediateReactivity PathwayKey ObservationReference
15 Radical disulfide formationPhotolabile, prone to degradation
19 Nucleophilic sulfide additionStable under acidic conditions

Q. Table 4: Advanced Characterization Techniques

TechniqueApplicationExample Outcome
DFTPredicts sulfonamide’s electrophilic sitesIdentified C-4 as reactive center
HirshfeldMaps crystal packing interactionsQuantified S···S contacts (3.3 Å)

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